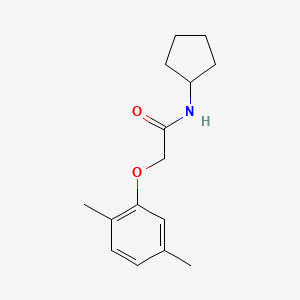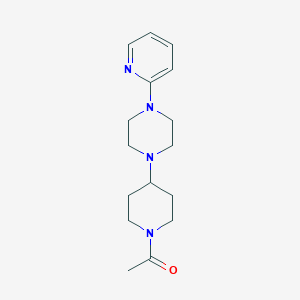
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as FMQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to be related to its ability to interact with various biological targets. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade, a series of proteases that are involved in the programmed cell death process. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, a signaling pathway that is involved in the regulation of inflammation and immune responses. In Alzheimer's disease, this compound has been shown to inhibit the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial for cognitive function.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the target and concentration. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In Alzheimer's disease, this compound has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
実験室実験の利点と制限
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages as a research compound, including its high potency and selectivity towards specific biological targets. Additionally, this compound has a relatively simple synthesis method, making it readily available for research purposes. However, this compound also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and delivery method of this compound in lab experiments.
将来の方向性
There are several future directions for the research on 2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone. In cancer research, further studies are needed to investigate the efficacy of this compound in animal models and clinical trials. Additionally, the molecular targets and signaling pathways involved in the anti-cancer effects of this compound should be further elucidated. In inflammation research, the potential use of this compound in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, should be explored. In Alzheimer's disease research, the potential use of this compound in combination with other drugs, such as cholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists, should be investigated. Finally, the development of new this compound derivatives with improved solubility and reduced toxicity should be pursued.
Conclusion
In conclusion, this compound is a promising research compound with potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. Further studies are needed to fully elucidate the mechanism of action and molecular targets of this compound, as well as to investigate its efficacy in animal models and clinical trials. The development of new this compound derivatives with improved solubility and reduced toxicity should also be pursued.
合成法
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde and 4-methylacetophenone. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, followed by the condensation of 2-aminobenzaldehyde with 4-methylacetophenone to form 2-(2-amino-phenyl)-3-(4-methyl-phenyl)-2,3-dihydro-4(1H)-quinazolinone. Finally, the fluorination of the phenyl ring is achieved through a substitution reaction using a fluorinating agent, resulting in the formation of this compound.
科学的研究の応用
2-(2-fluorophenyl)-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In the field of neurology, this compound has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is impaired in Alzheimer's disease.
特性
IUPAC Name |
2-(2-fluorophenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O/c1-14-10-12-15(13-11-14)24-20(16-6-2-4-8-18(16)22)23-19-9-5-3-7-17(19)21(24)25/h2-13,20,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVPYFFGUONXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 5-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5144896.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-iodobenzamide](/img/structure/B5144898.png)
![2-[(4-acetylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5144902.png)

![3,3'-[(2-iodophenyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B5144914.png)
![2-methyl-5-{4-[3-(5-methyl-2-furyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5144918.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144923.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)


![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5144988.png)
![N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)